molecular formula C12H22N2O2 B6985964 N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide

N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide

Cat. No.: B6985964
M. Wt: 226.32 g/mol
InChI Key: GPXCMOUDOONTDZ-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a hydroxypropyl group, a methyl group, and a prop-2-enyl group

Properties

IUPAC Name

N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-3-6-12(7-4-8-13-12)11(16)14(2)9-5-10-15/h3,13,15H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXCMOUDOONTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C(=O)C1(CCCN1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Hydroxypropyl Group: This step involves the reaction of the pyrrolidine derivative with an epoxide, such as propylene oxide, under basic conditions.

    Addition of the Prop-2-enyl Group: This step involves the reaction of the intermediate with an allyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The methyl and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-hydroxypropyl)-N-methylpyrrolidine-2-carboxamide: Lacks the prop-2-enyl group, resulting in different chemical properties and reactivity.

    N-(3-hydroxypropyl)-N-methyl-2-prop-2-enylpyrrolidine: Lacks the carboxamide group, affecting its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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